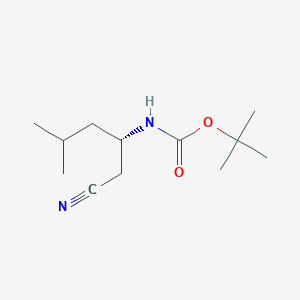
1-Bromo-3-(bromomethyl)-2-methylbenzene
Descripción general
Descripción
1-Bromo-3-(bromomethyl)-2-methylbenzene, also known as m-Bromotoluene, m-Methylbromobenzene, m-Tolyl bromide, 3-Bromo-1-methylbenzene, 3-Bromotoluene, 3-Methyl-1-bromobenzene, 3-Methylbromobenzene, and 5-Bromotoluene , is a chemical compound with the molecular formula C7H7Br. It has a molecular weight of 171.034 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a methyl group attached to it .Physical and Chemical Properties Analysis
This compound has a boiling point of 182.1±9.0 °C at 760 mmHg and a vapour pressure of 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.1±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Bromination and Derivative Synthesis
1-Bromo-3-(bromomethyl)-2-methylbenzene has been studied in the context of bromination reactions. Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products including derivatives of this compound. These products have potential applications in synthesizing sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Thermochemistry
Verevkin et al. (2015) focused on the thermochemistry of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-3-methylbenzene. The study involved experimental measurements and quantum-chemical methods to understand the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
Polymer Synthesis
Uhrich et al. (1992) reported on the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, which is similar to this compound, in the presence of K2(CO3)2 and 18-crown-6. This process leads to the formation of hyperbranched polymers with significant molecular weight, showcasing its utility in polymer synthesis (Uhrich, Hawker, Fréchet, & Turner, 1992).
X-Ray Structure Analysis
Jones et al. (2012) performed X-ray structure determinations of various bromo- and bromomethylsubstituted benzenes, including compounds structurally related to this compound. This research helps in understanding the crystal packing and molecular interactions in these types of compounds (Jones, Kuś, & Dix, 2012).
Oxidation Processes
Okada and Kamiya (1981) studied the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. This research is relevant as it explores the oxidation behavior of compounds similar to this compound, contributing to the understanding of its chemical reactivity (Okada & Kamiya, 1981).
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-3-chloropropane, indicates that it is a combustible liquid, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propiedades
IUPAC Name |
1-bromo-3-(bromomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLACHXVYBTTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627485 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112299-62-4 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(bromomethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
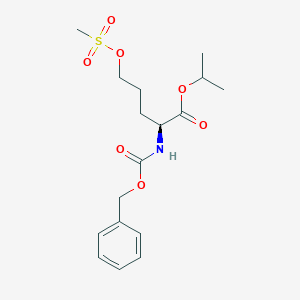
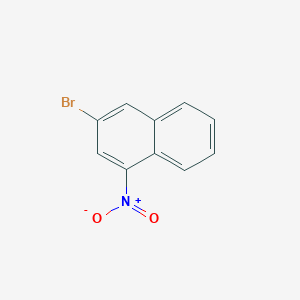


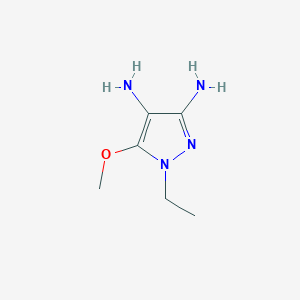
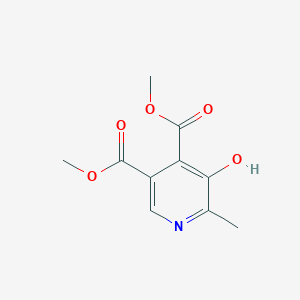
![N-[(Benzyloxy)carbonyl]alanylleucinamide](/img/structure/B177268.png)
![Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate](/img/structure/B177271.png)

